

Commercial Suppliers and Technical Guide for High-Purity Butyric-d4 Acid

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Compound of Interest

Compound Name: *Butyric--d4 Acid*

Cat. No.: *B582203*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Butyric-d4 Acid (2,2,3,3-tetradeuteriobutanoic acid), a crucial tool in metabolic research, drug development, and advanced analytical studies. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols for its application as an internal standard, and a key signaling pathway in which it is involved.

Commercial Supplier Specifications

High-purity Butyric-d4 Acid is available from a select number of specialized chemical suppliers. The following table summarizes the quantitative data for Butyric-d4 Acid (CAS No. 1219794-99-6) to facilitate comparison.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity
Smolecule	Butyric--d4 Acid	1219794-99-6	C ₄ H ₄ D ₄ O ₂	92.13	>98 atom % D	Not Specified
LGC Standards	Butyric-2,2,3,3-d4 Acid	1219794-99-6	C ₄ H ₄ D ₄ O ₂	92.13	98 atom % D	min 98%
CDN Isotopes	Butyric-2,2,3,3-d4 Acid	1219794-99-6	CH ₃ CD ₂ CD ₂ COOH	92.13	98 atom % D	Not Specified

Experimental Protocol: Quantification of Short-Chain Fatty Acids in Biological Samples using Butyric-d4 Acid as an Internal Standard via GC-MS

This protocol provides a detailed methodology for the quantification of short-chain fatty acids (SCFAs) in various biological matrices, such as plasma, feces, and tissue homogenates, using gas chromatography-mass spectrometry (GC-MS) with Butyric-d4 Acid as an internal standard. [1][2] The use of a deuterated internal standard is critical for accurate quantification as it corrects for variations in sample preparation and instrument response.[1]

Materials:

- Butyric-d4 Acid (as internal standard)
- SCFA standards (e.g., acetic acid, propionic acid, butyric acid)
- Ethanol (ACS grade or higher)[1]
- Succinic acid[1]
- Anhydrous sodium sulfate

- Sample tubes (e.g., 2 mL microcentrifuge tubes)
- Vortex mixer
- Centrifuge
- GC-MS system with a suitable column (e.g., a fused-silica capillary column)

Procedure:

- Preparation of Standard Solutions:
 - Prepare stock solutions of individual SCFAs and Butyric-d4 Acid in ethanol.
 - Create a mixed internal standard (IS) solution containing Butyric-d4 Acid at a known concentration (e.g., 4000 mg/L).[\[1\]](#)
 - Prepare a series of external calibration standards by diluting the SCFA stock solutions and adding a fixed amount of the IS solution to each.
- Sample Preparation:[\[1\]](#)
 - Accurately weigh approximately 30 mg of tissue or pipette 30 μ L of plasma into a sample tube.
 - Add 293.75 μ L of ethanol to the sample.
 - Add 6.25 μ L of the deuterated internal standard mix.
 - Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
 - Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins and other debris.
 - Carefully transfer the supernatant to a new tube.
- Acidification and Drying:

- Concentrate the extract using a gentle stream of nitrogen or under vacuum centrifugation.
[1]
- To ensure the SCFAs are in their volatile acidic form for GC analysis, acidify the dried extract with a small amount of succinic acid solution.[1]
- Add anhydrous sodium sulfate to remove any residual water.
- GC-MS Analysis:
 - Inject an aliquot of the prepared sample into the GC-MS system.
 - The GC oven temperature program should be optimized to achieve good separation of the SCFAs.
 - The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to each SCFA and the Butyric-d4 Acid internal standard.[1]
- Data Analysis:
 - Construct a calibration curve for each SCFA by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 - Determine the concentration of each SCFA in the biological samples by using the calibration curves.

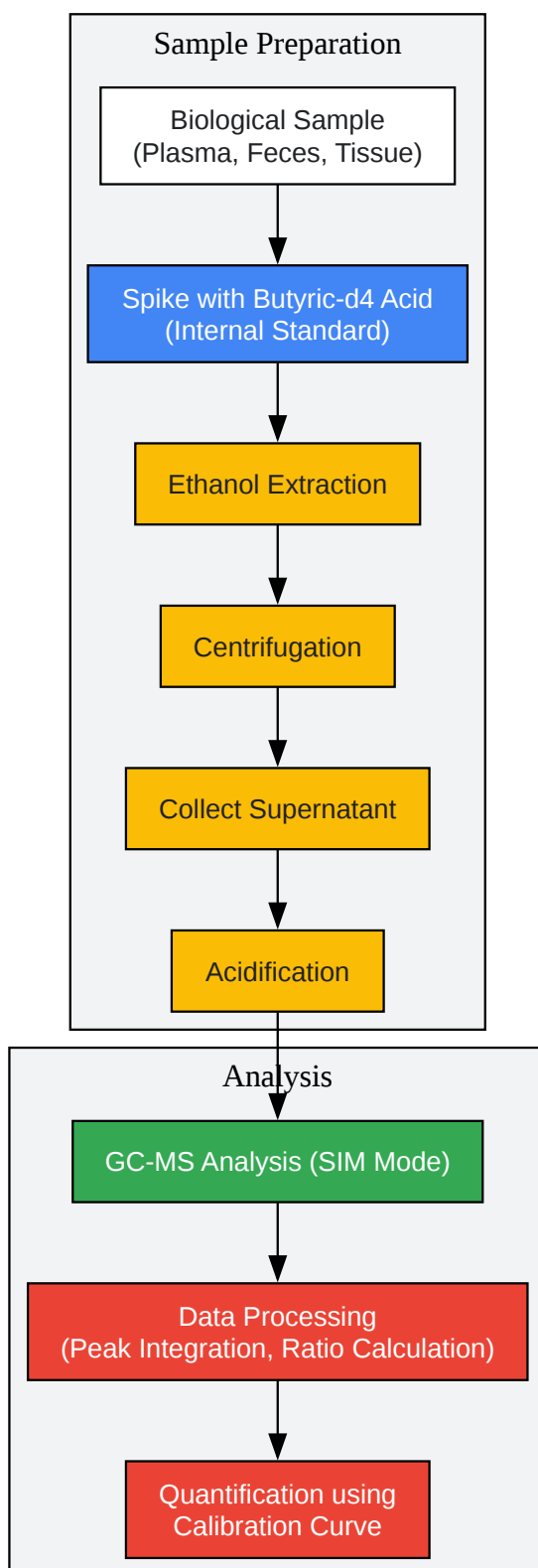
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving butyrate and a typical experimental workflow for SCFA analysis.



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Caption: Butyrate's role as an HDAC inhibitor.[3]



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Caption: GC-MS workflow for SCFA analysis.

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References

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